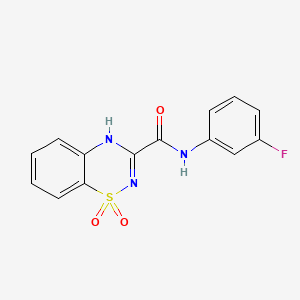

![molecular formula C16H13N5O B2824664 N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide CAS No. 2034305-02-5](/img/structure/B2824664.png)

N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine-2-carboxamide is a crucial first-line drug for tuberculosis treatment . It’s used therapeutically as an antitubercular agent . It’s used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits .

Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Applications De Recherche Scientifique

- The compound has been studied for its antimicrobial properties. Specifically, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors were prepared and characterized . Some of these compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values of 25 μg/mL.

- Researchers have explored the relationship between the structure of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their biological effects. Longer alkyl chains in the 3-(alkylamino) substituent were found to enhance PET inhibition, emphasizing the importance of alkyl chain length .

- Pyrazine derivatives, including the compound , are considered alert signal molecules in animals and plants. They function as deterrents or attractants depending on the context, without causing direct harm or benefit .

- Pyrazinamide (PZA) is a first-line drug for treating tuberculosis. The compound we’re discussing is a nicotinamide analogue and is thought to be a prodrug of pyrazinoic acid, which exhibits antimycobacterial activity .

- The compound’s ability to inhibit photosystem 2 photosynthetic electron transport (PET) suggests potential applications in plant biology and environmental studies .

- While the focus has been on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it’s worth noting that pyrrolopyrazine derivatives, which share structural similarities, have been isolated from various sources. These derivatives have diverse biological activities and are of interest in drug discovery and natural product research .

Antimicrobial Activity

Structure-Activity Relationships (SAR)

Pyrazine Derivatives as Alert Signal Molecules

Pyrazinamide (PZA) Analogue

Photosynthetic Electron Transport Inhibition

Synthetic Routes and Biological Activities

Mécanisme D'action

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant activity against this bacterium, suggesting that it may have potential as an anti-tuberculosis agent .

Mode of Action

tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . It is possible that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may act in a similar manner.

Biochemical Pathways

It is known that pyrazinamide and its analogs have been shown to inhibit the activity of purified fas i . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may interfere with fatty acid synthesis, a crucial process for the growth and replication of M. tuberculosis .

Result of Action

tuberculosis by interfering with fatty acid synthesis .

Action Environment

The efficacy and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s activity, as related compounds have been shown to be active only at slightly acidic pH

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(15-11-18-7-8-20-15)21-10-12-1-6-19-14(9-12)13-2-4-17-5-3-13/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNNVNZZNWVXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

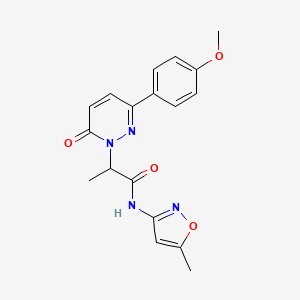

![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)

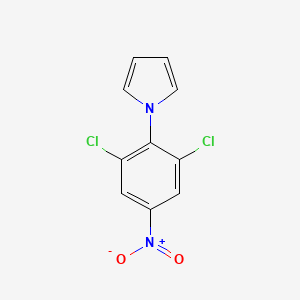

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)

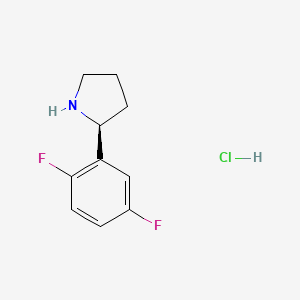

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)

![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)